Dual Orthogonal Reactive Handles Versus Single-Functional Analog 3-Iodo-1H-thieno[3,2-c]pyrazole
The target compound provides two chemically orthogonal reactive centers—a C3-iodo group for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Negishi) and a C5-TBDMS-protected primary alcohol for late-stage deprotection and subsequent functionalization (e.g., oxidation to aldehyde, mesylation, or direct conjugation) [1]. In contrast, 3-iodo-1H-thieno[3,2-c]pyrazole (CAS 848356-68-3, MW 250.06 g/mol) contains only a single reactive handle at C3, requiring de novo introduction of a C5 substituent via additional synthetic steps [2]. This functional deficit is critical: in the Aurora kinase inhibitor series reported by Bindi et al., the C5-carboxylic acid/carboxamide moiety was essential for potency, and its installation on the bare scaffold required multiple post-coupling transformations that could be bypassed with a pre-functionalized C5 building block [3].
| Evidence Dimension | Number of synthetically addressable orthogonal reactive handles |
|---|---|
| Target Compound Data | 2 (C3-I for cross-coupling; C5-CH₂OTBDMS for deprotection/functionalization) |
| Comparator Or Baseline | 3-Iodo-1H-thieno[3,2-c]pyrazole (CAS 848356-68-3): 1 (C3-I only) |
| Quantified Difference | 2 vs. 1 reactive handles; the C5-TBDMS-protected alcohol eliminates 1–2 synthetic steps for C5 diversification |
| Conditions | Structural comparison; synthetic utility validated in multi-step kinase inhibitor campaigns (Bindi et al. 2010; Yan et al. 2022) |
Why This Matters
Procurement of the bifunctional building block reduces total step count and cumulative yield loss in multi-step medicinal chemistry syntheses, directly lowering the cost per final compound in SAR campaigns.
- [1] PubChem CID 57637309. Computed Properties and Chemical Structure. https://pubchem.ncbi.nlm.nih.gov/compound/848358-08-7 View Source
- [2] PubChem. 3-Iodo-1H-thieno[3,2-c]pyrazole (CAS 848356-68-3): Molecular Formula C₅H₃IN₂S, Molecular Weight 250.06 g/mol. https://pubchem.ncbi.nlm.nih.gov/ View Source
- [3] Bindi S, Fancelli D, Alli C, et al. Thieno[3,2-c]pyrazoles: A novel class of Aurora inhibitors with favorable antitumor activity. Bioorg Med Chem. 2010;18(19):7113-7120. View Source
